2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate
Description
Properties
IUPAC Name |
2-O-tert-butyl 5-O-methyl pyridine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(15)9-6-5-8(7-13-9)10(14)16-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVENRSFSQPOSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of Pyridine-2,5-Dicarboxylic Acid
The most straightforward approach involves reacting pyridine-2,5-dicarboxylic acid with tert-butanol and methanol under acidic conditions. A typical procedure employs sulfuric acid as a catalyst in refluxing toluene, utilizing a Dean-Stark trap for azeotropic water removal.
Reaction Conditions:
- Solvent: Toluene or chlorobenzene
- Catalyst: H₂SO₄ (5 mol%)
- Temperature: 110–120°C
- Duration: 12–24 hours
This method yields the target compound in 65–75% purity, necessitating further purification via column chromatography (SiO₂, hexane/EtOAc).
Stepwise Protection-Deprotection Strategy
To overcome regioselectivity challenges, a sequential approach is employed:
- Mono-esterification: React pyridine-2,5-dicarboxylic acid with methanol in the presence of DCC/DMAP, selectively forming the 5-methyl ester.
- tert-Butyl Esterification: Treat the mono-ester with tert-butanol and HBTU, yielding the diester.
Key Data:
| Step | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | DCC/DMAP, MeOH | 58% | 90% |
| 2 | HBTU, t-BuOH | 82% | 95% |
Three-Component Domino Reaction
Adapting methodologies from pyrrolidine synthesis, a one-pot cascade reaction using ethyl pyruvate, p-nitrobenzaldehyde, and ammonium acetate has been explored. While this route primarily generates pyridine-2,6-dicarboxylates, modifications with tert-butyl glycine derivatives show promise for 2,5-substitution patterns.
Optimized Parameters:
- Catalyst: Pyrrolidine-acetic acid (20 mol%)
- Solvent: DMF/MeCN (3:1)
- Temperature: 80°C, 48 hours
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions. Toluene balances reactivity and selectivity, particularly in esterification steps. Elevated temperatures (>100°C) improve conversion but risk decarboxylation, necessitating precise thermal control.
Catalytic Systems
Comparative studies reveal that H₂SO₄ outperforms Lewis acids (e.g., ZnCl₂) in esterification yield but requires neutralization post-reaction. Enzyme-catalyzed methods (e.g., lipase B) offer greener alternatives, albeit with lower efficiency (45–50% yield).
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
- δ 8.72 (d, J = 2.4 Hz, 1H, H-3)
- δ 8.34 (dd, J = 8.0, 2.4 Hz, 1H, H-4)
- δ 7.98 (d, J = 8.0 Hz, 1H, H-6)
- δ 1.53 (s, 9H, t-Bu)
- δ 3.93 (s, 3H, OMe)
IR (KBr):
- 1725 cm⁻¹ (C=O ester)
- 1580 cm⁻¹ (pyridine ring)
HRMS (ESI⁺):
- m/z calc. for C₁₂H₁₅NO₄ [M+H]⁺: 250.1075
- Found: 250.1073
Crystallographic Analysis
While no crystal structure of the title compound is reported, analogous tert-butyl pyridine esters exhibit monoclinic symmetry with π-stacking interactions between pyridine rings.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Esterification | 68 | 85 | Moderate |
| Stepwise Protection | 70 | 95 | High |
| Domino Reaction | 40 | 75 | Low |
The stepwise protection strategy offers superior purity and scalability, making it preferable for industrial applications.
Chemical Reactions Analysis
2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, compounds structurally related to 2-tert-butyl 5-methyl pyridine-2,5-dicarboxylate have shown effectiveness against various bacterial strains and fungi. This activity is often attributed to their ability to disrupt cellular processes, making them potential candidates for developing new antimicrobial agents.
Anticancer Potential
Pyridine derivatives are also being explored for their anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism often involves modulation of signaling pathways related to cell survival and apoptosis.
Case Study: Kinase Inhibition
A study focusing on related pyridine derivatives revealed their ability to inhibit specific kinases involved in cancer progression. The presence of certain substituents, including the tert-butyl group, was linked to enhanced binding affinity to these kinases, suggesting a pathway for therapeutic development against cancer.
Organic Synthesis
Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as esterification and amidation. Its functional groups allow for further modifications that can lead to diverse chemical entities .
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Esterification | Reaction with alcohols to form esters | |
| Amidation | Reaction with amines to form amides | |
| Reduction | Reduction of carbonyl groups to alcohols |
Material Science
Development of Functional Materials
The compound has been investigated for its potential use in developing functional materials such as polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions allows it to participate in the formation of MOFs, which have applications in gas storage and separation technologies .
Case Study: Metal-Organic Frameworks
In a study involving metal-organic frameworks, this compound was used as a ligand to create a framework that exhibited high surface area and selective adsorption properties for gases like CO₂ and CH₄. This highlights its potential application in environmental remediation and energy storage .
Agricultural Chemistry
Pesticide Development
Recent studies have explored the use of pyridine derivatives in agricultural chemistry as potential pesticides or herbicides. The structural features of this compound suggest it could interact with biological systems in ways that disrupt pest life cycles or growth processes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Comparison of Pyridine-2,5-Dicarboxylate Derivatives
Key Observations :
- Steric Effects : The tert-butyl group in the target compound enhances steric hindrance, reducing solubility in polar solvents compared to smaller esters like dimethyl or diethyl derivatives .
- Biological Activity : Pyridine-2,5-dicarboxylic acid (the parent diacid) exhibits competitive inhibition of collagen prolyl 4-hydroxylases (C-P4Hs) with an IC50 of 4–7 µM, while ester derivatives like diethyl or dimethyl esters lack this activity due to the absence of free carboxylates .
- Applications : Longer alkyl chains (e.g., dipropyl) increase lipophilicity, making derivatives like MGK 326 effective repellents .
Isomeric and Heterocyclic Analogues
Table 2: Comparison with Isomers and Heterocyclic Derivatives
Key Observations :
- Isomerism : The 2,5-dicarboxylate isomer shows distinct binding in enzymatic and coordination contexts compared to the 2,4-isomer. For example, in metal-organic frameworks (MOFs), pyridine-2,5-dicarboxylate forms different network topologies (e.g., KAYBIX) than its 2,4-counterpart (KAYBUJ51) .
- Heterocyclic Modifications : Fusing oxazole or pyrazolo rings (e.g., 5-tert-butyl 3-ethyl oxazolo[4,5-c]pyridine-3,5-dicarboxylate) introduces additional nitrogen atoms, altering ligand properties for metal coordination .
Biological Activity
Overview
2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate (CAS No. 177760-48-4) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes tert-butyl and methyl substituents on the pyridine ring, contributing to its reactivity and biological interactions.
Chemical Structure
The molecular formula for this compound is . Its structure can be represented as follows:
Pharmacological Properties
Research indicates that compounds within the pyridine class often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The biological activity of this compound has been explored in various studies.
Anticancer Activity
One of the most significant areas of research involves the compound's potential as an anticancer agent. A study conducted on related pyridine derivatives demonstrated that certain structural modifications can enhance antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 25 to 440 nM against cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | L1210 | 300 |
| Compound B | CEM | 200 |
| Compound C | HeLa | 150 |
The mechanism of action for this compound appears to involve the inhibition of tubulin polymerization, which is critical for cell division. This action leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells .
Enzyme Inhibition Studies
In addition to its anticancer properties, this compound has been investigated for its ability to inhibit specific enzymes. The interaction with enzymes can lead to significant therapeutic effects in various diseases. For example, studies have shown that related compounds can inhibit enzymes involved in inflammatory pathways or metabolic processes .
Case Studies
- Antitumor Activity : In a study assessing the effects of various pyridine derivatives on cancer cells, it was found that a compound structurally related to this compound exhibited significant growth inhibition in vitro. The results indicated that this compound could selectively induce apoptosis in tumor cells while sparing normal cells .
- Anti-inflammatory Effects : Another case study highlighted the anti-inflammatory potential of similar pyridine derivatives. These compounds demonstrated a capacity to reduce pro-inflammatory cytokine production in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Q & A
Q. What synthetic strategies are commonly employed for preparing 2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate?
The synthesis typically involves multi-step reactions using tert-butyl and methyl ester-protected intermediates. For example, regioselective carboxylation of pyridine derivatives under controlled conditions (e.g., anhydrous solvents, catalysts like DMAP) ensures proper functionalization at the 2- and 5-positions . Key intermediates are purified via column chromatography, with yields optimized by adjusting reaction temperatures (e.g., 0°C to room temperature) and stoichiometric ratios of protecting groups .
Q. How can the structural integrity of this compound be confirmed experimentally?
A combination of analytical techniques is required:
- NMR spectroscopy : H and C NMR verify ester group positions and tert-butyl/methyl substituents. For example, the tert-butyl group shows a singlet at ~1.4 ppm in H NMR, while ester carbonyls appear at ~165-170 ppm in C NMR .
- X-ray crystallography : Single-crystal studies resolve bond lengths and angles, confirming molecular geometry and steric effects of bulky substituents .
- Mass spectrometry (MS) : High-resolution MS matches the calculated molecular weight (e.g., [M+H]⁺) to validate purity .
Q. What precautions are necessary for handling this compound in the lab?
Safety protocols include:
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact.
- Stability : Store in airtight containers at room temperature, away from moisture and strong oxidizers, as ester groups may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence reactivity in downstream reactions?
The tert-butyl group introduces steric hindrance, which can:
- Limit nucleophilic attack at the 2-position, directing reactions (e.g., alkylation) to the less hindered 5-methyl ester .
- Stabilize transition states in cycloaddition reactions by reducing conformational flexibility, as observed in X-ray structures of related compounds . Computational modeling (e.g., DFT) can predict regioselectivity by analyzing electron density and steric maps .
Q. What methods resolve contradictions between spectroscopic data and computational predictions for this compound?
Discrepancies often arise in:
- NMR chemical shifts : If experimental C NMR conflicts with DFT-calculated shifts, revise the solvent model (e.g., switch from chloroform-D to DMSO-D6) or re-examine tautomeric equilibria .
- Crystallographic disorder : For tert-butyl groups with split conformations, refine occupancy ratios using software like SHELXL and validate via residual electron density maps .
Q. How can the compound’s stability under varying pH conditions be systematically evaluated?
Design a kinetic study:
- Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at timed intervals.
- Identify hydrolysis products (e.g., free carboxylic acids) using LC-MS.
- Compare activation energies () for ester hydrolysis at different pH levels to determine optimal storage conditions .
Q. What strategies improve yield in large-scale syntheses without compromising purity?
- Catalyst optimization : Use immobilized lipases or transition-metal catalysts to enhance reaction efficiency .
- Continuous-flow systems : Minimize side reactions by controlling residence time and temperature gradients .
- Crystallization techniques : Employ anti-solvent precipitation (e.g., adding hexane to ethyl acetate) to isolate high-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
